molecular formula C8H7NO4 B181349 4-Methyl-3-nitrobenzoic acid CAS No. 96-98-0

4-Methyl-3-nitrobenzoic acid

Cat. No.: B181349
CAS No.: 96-98-0
M. Wt: 181.15 g/mol
InChI Key: BBEWSMNRCUXQRF-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzoic acid (C₈H₇NO₄, molecular weight: 181.15 g/mol) is a nitro-substituted aromatic carboxylic acid with a methyl group at the para position relative to the carboxylic acid and a nitro group at the meta position. This structural arrangement confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. It is synthesized via nitration or esterification reactions, as demonstrated in protocols involving methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride . Its vibrational and electronic properties have been extensively characterized using density functional theory (DFT), revealing insights into its nonlinear optical behavior .

Preparation Methods

Nitric Acid Oxidation Method

Reaction Mechanism and Process Design

The nitric acid oxidation method, as detailed in patent CN104447348A, involves the direct oxidation of 2,4-dimethylnitrobenzene using diluted nitric acid under controlled temperature and pressure . While this method targets 3-methyl-4-nitrobenzoic acid, the reaction mechanism provides insights into nitro-group positioning during oxidation. The process comprises eight sequential steps:

  • Feedstock Preparation : A molar ratio of 1:5.5–8.0 between 2,4-dimethylnitrobenzene and nitric acid (30–65% concentration) is established .

  • Oxidation Reaction : Conducted at 100–135°C under 0.8–1.2 MPa pressure for 4–10 hours with vigorous stirring (300 rpm) .

  • Neutralization and Extraction : Sodium carbonate (10%) neutralizes the crude product, followed by xylene extraction to remove unreacted starting material .

Table 1: Optimization Parameters for Nitric Acid Oxidation

ParameterRangeImpact on Yield
Nitric Acid Concentration30–65%Higher concentrations reduce byproducts
Molar Ratio (Substrate:HNO₃)1:5.5–8.0Ratios >1:6 improve conversion
Reaction Pressure0.8–1.2 MPaElevated pressure enhances kinetics
Temperature100–135°C120–130°C optimal for selectivity

This method achieves yields exceeding 50%, a significant improvement over traditional potassium permanganate-based approaches . The use of recyclable nitric acid reduces environmental impact, with spent acid reprocessed for subsequent batches .

Decolorization and Crystallization

Post-oxidation, activated carbon (120–200 mesh) removes colored impurities at 70°C, critical for pharmaceutical-grade purity . Acidification with 40% nitric acid precipitates the product, which is then washed and dried at 80°C to yield white crystalline powder .

Chromium Trioxide Oxidation Method

Stepwise Thermal Activation

Patent CN103319347B outlines a chromium trioxide (CrO₃)-based oxidation in sulfuric acid, employing a stepwise temperature profile to control reaction kinetics :

  • Initial Reaction Phase : 50°C for 3–6 hours to initiate methyl group oxidation.

  • Intermediate Phase : Temperature escalation to 70°C for 3–8 hours facilitates nitro-group stabilization.

  • Final Oxidation : 90°C for 4–7 hours completes carboxylation .

Table 2: Chromium Trioxide Method Performance Metrics

ConditionSpecificationYield Outcome
H₂SO₄ Concentration45–55% (wt/vol)Maximizes CrO₃ solubility
Substrate:H₂SO₄ Ratio8g:55–95mLLower ratios favor completeness
NaOH Dissolution0.2–0.8MPrevents product degradation

Despite achieving moderate yields, this method faces criticism due to chromium waste generation and higher costs associated with heavy metal disposal .

Comparative Analysis of Oxidants

OxidantYieldCost IndexEnvironmental ImpactScalability
HNO₃ (Diluted)50–55%LowRecyclable spent acidHigh
CrO₃/H₂SO₄40–45%HighToxic Cr(VI) wasteModerate

Nitric acid’s superiority in cost and sustainability positions it as the preferred industrial oxidant, though CrO₃ may still be used in niche applications requiring specific regiochemical outcomes .

Regiochemical Considerations in Nitro-Group Positioning

Directed Nitration Strategies

While the cited patents focus on oxidation of pre-nitrated substrates, alternative routes for 4-methyl-3-nitrobenzoic acid could involve nitration of 4-methylbenzoic acid. Key factors influencing nitro-group orientation include:

  • Electronic Effects : The methyl group’s electron-donating nature directs nitration to the meta position relative to the carboxylic acid .

  • Steric Hindrance : Ortho nitration is disfavored due to steric interactions between the nitro group and carboxylic acid .

Solvent and Catalyst Optimization

Mixed-acid systems (HNO₃/H₂SO₄) at 0–5°C enhance para-selectivity, but achieving consistent meta-nitration for this compound remains challenging . Recent advances in zeolite catalysts show promise for improving regioselectivity, though industrial adoption is pending .

Industrial-Scale Process Design

Continuous Flow Reactor Adaptation

Batch processes described in patents face scalability limitations. Transitioning to continuous flow systems could:

  • Reduce reaction times by 30–40% through improved heat transfer .

  • Minimize nitric acid decomposition via precise residence time control .

Waste Management Protocols

  • Nitric Acid Recovery : Distillation columns concentrate spent acid to 50–60% for reuse, reducing raw material costs by 22% .

  • Chromium Remediation : Ferrous sulfate reduction converts Cr(VI) to Cr(III), precipitated as hydroxide sludge for safe disposal .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 4-Methyl-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Development

4-Methyl-3-nitrobenzoic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it has shown potential in developing anti-inflammatory and analgesic drugs. A significant study highlighted its effectiveness in inhibiting the migration of non-small cell lung cancer (NSCLC) cells, suggesting its potential as an antimetastatic agent. The compound was found to impair epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in cancer cells, which could lead to novel therapeutic strategies against metastasis in lung cancer patients .

Case Study: NSCLC Treatment

  • Study Findings : MNBA significantly inhibited EGF-induced cell migration in NSCLC cell lines (A549, H1299, H358).
  • Mechanism : The inhibition was linked to impaired cofilin phosphorylation and actin polymerization, critical for cell motility .

Dyes and Pigments

The compound is utilized in the production of dyes and pigments, contributing vibrant colors to textiles and plastics. Its chemical structure allows for effective dyeing processes, which are essential in the fashion and manufacturing industries.

Polymer Chemistry

In polymer chemistry, this compound is employed to develop specialty polymers that exhibit enhanced thermal stability and chemical resistance. These properties are crucial for applications in automotive and aerospace sectors where materials must withstand extreme conditions.

Analytical Chemistry

MNBA serves as a reagent in various analytical techniques. Its ability to react with other substances makes it useful for detecting and quantifying chemical compounds, which is vital for quality control in laboratories.

Environmental Science

Research into the environmental impact of nitro compounds has included this compound. Studies focus on understanding its degradation processes in ecosystems, contributing to environmental health assessments .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Use Cases
Pharmaceutical DevelopmentIntermediate for anti-inflammatory and analgesic drugs; potential antimetastatic agentInhibits NSCLC cell migration
Dyes and PigmentsUsed in textile and plastic industries for vibrant colorsEssential for dye production
Polymer ChemistryEnhances thermal stability and chemical resistance in specialty polymersApplications in automotive and aerospace
Analytical ChemistryActs as a reagent for detection and quantification of substancesVital for laboratory quality control
Environmental ScienceStudies degradation processes of nitro compoundsAssesses environmental health impacts

Mechanism of Action

The mechanism of action of 4-Methyl-3-nitrobenzoic acid involves its functional groups. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring in electrophilic aromatic substitution reactions. The carboxylic acid group can donate hydrogen ions, making it reactive in acid-base reactions .

Comparison with Similar Compounds

Physical Properties

Vapor Pressure

4-Methyl-3-nitrobenzoic acid shows significant discrepancies in vapor pressure measurements compared to structurally related compounds. For example:

Compound Vapor Pressure (Pa) (This Work) Vapor Pressure (Pa) (Monte et al., 2001)
This compound 1.90 × 10⁻³ >1 order of magnitude higher
3-Methyl-4-nitrobenzoic acid ~2 orders of magnitude higher

These differences arise from methodological variations (e.g., Knudsen mass loss vs. Knudsen effusion mass spectrometry) and extrapolation errors at elevated temperatures .

Solubility and Abraham Model Parameters

The compound’s solubility in organic solvents (e.g., alcohols, esters) and its Abraham solute descriptors highlight its unique solvation behavior:

Parameter This compound 3-Nitrobenzoic Acid 4-Nitrobenzoic Acid
E (π-electrons) 1.040 0.990 0.990
S (Polarizability) 1.461 1.180 1.520
A (H-bond acidity) 0.659 0.730 0.680
B (H-bond basicity) 0.521 0.520 0.400
V (McGowan volume) 6.434 5.601 5.770

Its higher polarizability (S ) and McGowan volume (V ) compared to nitrobenzoic acid isomers suggest stronger dispersion interactions and larger molecular size .

Chemical Reactivity and Functional Roles

Acidity and Electronic Effects

The electron-withdrawing nitro group and electron-donating methyl group create a push-pull effect, modulating acidity. Compared to 3-nitrobenzoic acid (pKa ~3.5), the methyl substituent in this compound slightly reduces acidity due to steric shielding of the carboxylate group .

Spectroscopic and Optical Properties

Vibrational Modes

DFT studies reveal distinct vibrational frequencies for this compound, including asymmetric NO₂ stretching at 1535 cm⁻¹ and C=O stretching at 1700 cm⁻¹. These differ from 3-nitrobenzoic acid (NO₂ stretch: 1520 cm⁻¹) due to methyl-induced symmetry changes .

Nonlinear Optical Behavior

The first-order hyperpolarizability (β) of this compound (9.104 × 10⁻³⁰ cm⁵/esu) exceeds that of 3-nitrobenzoic acid (8.473 × 10⁻³⁰ cm⁵/esu), attributed to enhanced charge transfer from the methyl group .

Data Tables

Table 1: Key Physical Properties of Nitrobenzoic Acid Derivatives

Compound Melting Point (°C) Vapor Pressure (Pa) Solubility in Ethanol (mol/L)
This compound 187–190 1.90 × 10⁻³ 1.10 × 10⁻³
3-Nitrobenzoic acid 140–142 5.05 × 10⁻³ 5.57 × 10⁻⁴
4-Nitrobenzoic acid 237–239 1.58 × 10⁻⁴
3-Methyl-4-nitrobenzoic acid 489–491 5.67 × 10⁻⁴

Biological Activity

4-Methyl-3-nitrobenzoic acid (MNBA) is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

This compound, with the chemical formula C8H7NO4C_8H_7NO_4, is classified as a nitroaromatic compound. Its structure features a methyl group and a nitro group attached to a benzoic acid backbone, which influences its reactivity and biological interactions.

Research indicates that MNBA exhibits several mechanisms of action, particularly in the context of inflammation and pain modulation. A study highlighted its role as a nitric oxide (NO) donor, where it was shown to release nitrates upon electrochemical reduction. This process can lead to the generation of NO, which plays a crucial role in various physiological functions, including vasodilation and immune response modulation .

Inhibition of Inflammatory Responses

MNBA has demonstrated significant anti-inflammatory properties in experimental models. Systemic administration in mice resulted in the inhibition of nociceptive responses and reduced paw edema induced by carrageenan. These effects were associated with decreased recruitment of neutrophils and reduced levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while promoting IL-10 production .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anti-inflammatory Effects : MNBA reduces inflammation by modulating cytokine production and inhibiting neutrophil recruitment.
  • Analgesic Properties : It alleviates pain responses in animal models, suggesting potential use in pain management therapies.
  • Anticancer Potential : Preliminary studies indicate that MNBA may inhibit cell migration, which is crucial for cancer metastasis .

Study on Pain and Inflammation

A pivotal study investigated the electrochemical properties of MNBA and its effects on inflammatory pain models. The results indicated that MNBA effectively reduced inflammatory responses through mechanisms involving NO generation and cytokine modulation. The study utilized various voltammetric techniques to elucidate the compound's electrochemical behavior, confirming its potential as an analgesic and anti-inflammatory agent .

Anticancer Activity

In vitro studies have suggested that MNBA may possess anticancer properties by inhibiting cell migration. This activity is particularly relevant in the context of cancer metastasis, where the ability to prevent tumor cells from spreading is crucial for effective treatment strategies .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
Anti-inflammatoryReduced cytokine production; inhibited neutrophil recruitment
AnalgesicAlleviates nociceptive responses
AnticancerInhibits cell migration

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-3-nitrobenzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via nitration of p-toluic acid using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts. Alternative methods include mechanochemical nitration using Fe(NO₃)₃ and P₂O₅, which avoids solvent use and achieves high regioselectivity . Key parameters include reaction time (2–5 hours for conventional nitration vs. 6 hours for mechanochemical) and solvent choice (dichloromethane or acetic acid). Yields vary between 60–85% depending on purity of starting materials and post-synthesis purification (e.g., recrystallization in ethanol) .

Q. How do the physicochemical properties of this compound inform its handling and experimental design?

  • Key Data :

  • Melting point: 187–192°C (lit. range from multiple sources) .
  • LogP: 1.9 (indicating moderate hydrophobicity; relevant for solubility in organic solvents) .
  • Water solubility: <0.1 g/100 mL at 22°C, necessitating polar aprotic solvents (e.g., DMSO) for biological assays .
    • Safety : The compound is thermally stable but decomposes upon prolonged exposure to light. Use inert atmospheres for high-temperature reactions .

Advanced Research Questions

Q. How can discrepancies between experimental and DFT-calculated vibrational spectra be resolved?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G level predicts harmonic vibrational frequencies, but anharmonic effects and basis set limitations lead to overestimations. Scaling factors (e.g., 0.961 for C=O stretching) reduce the root-mean-square (RMS) error to ~11.68 cm⁻¹. Experimental FTIR and Raman spectra (e.g., 1680 cm⁻¹ for nitro group stretching) validate computational adjustments .
  • Data Contradictions : Discrepancies in nitro group frequencies (Δ~20 cm⁻¹) arise from crystal packing effects unaccounted for in gas-phase DFT models. Solid-state simulations or periodic boundary conditions improve accuracy .

Q. What strategies optimize crystal growth for nonlinear optical (NLO) applications?

  • Crystallization Techniques : The vertical Bridgman-Stockbarger method produces large single crystals by maintaining a steep thermal gradient (2–5°C/cm) and slow cooling rates (0.5–1.0°C/h). Ethanol-water mixtures (3:1 v/v) yield optically transparent crystals with high second-harmonic generation (SHG) efficiency (1.5× urea reference) .
  • Challenges : Defects from impurities (e.g., residual nitro precursors) reduce SHG output. Recrystallization with activated charcoal improves purity .

Q. How do vapor pressure measurements reconcile conflicting literature data for environmental fate modeling?

  • Experimental vs. Predictive Models : Sub-cooled liquid vapor pressure (PL<sup>sat</sup>) at 298 K is 1.38×10⁻³ Pa via Knudsen effusion mass spectrometry. SIMPOL and Nannoolal methods underestimate/overestimate PL<sup>sat</sup> by 0.8–0.9 orders of magnitude due to inadequate parametrization of nitro-aromatic interactions .
  • Implications : Environmental persistence models require experimental PL<sup>sat</sup> values to avoid errors in atmospheric lifetime predictions .

Q. What mechanisms underlie the compound’s anti-metastatic activity in cancer studies?

  • In Vivo Findings : At 50 mg/kg (SCID mice), this compound inhibits tumor cell migration by blocking chemokine receptor CXCR4 signaling. Molecular docking studies suggest nitro and carboxyl groups interact with CXCR4’s transmembrane helices (binding energy: −8.2 kcal/mol) .
  • Contradictions : Conflicting cytotoxicity data (IC₅₀: 25–100 µM across cell lines) highlight dependency on cellular uptake efficiency. Fluorescent tagging (e.g., FITC conjugates) clarifies intracellular localization .

Q. How do regioselectivity challenges in nitration impact derivative synthesis?

  • Case Study : Nitration of p-toluic acid yields 85% 3-nitro-4-methyl isomer under H₂SO₄/HNO₃, but competing 5-nitro products form at higher temperatures (>10°C). Computational modeling (Hammett σ<sup>+</sup> parameters) predicts electrophilic attack at the meta position due to methyl group deactivation .
  • Mitigation : Use directing groups (e.g., acetyl protection) or Lewis acids (InCl₃) to enhance para-selectivity in derivative synthesis .

Q. Methodological Recommendations

  • Synthetic Optimization : Prioritize mechanochemical nitration for eco-friendly, high-yield routes .
  • Spectroscopic Validation : Pair DFT with solid-state NMR to resolve crystal packing effects .
  • Environmental Modeling : Use experimental PL<sup>sat</sup> values over predictive algorithms for accuracy .

Properties

IUPAC Name

4-methyl-3-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

BBEWSMNRCUXQRF-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
Record name 4-METHYL-3-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID6025642
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Molecular Weight

181.15 g/mol
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Physical Description

Prismatic crystals or off-white powder. (NTP, 1992), Solid; [CAMEO] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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CAS No.

96-98-0
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Melting Point

369 to 374 °F (NTP, 1992)
Record name 4-METHYL-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

Conc. sulfuric acid (25 ml; 0.5 equiv.) was added over a period of 10 minutes to nitric acid at 0° C. (69-72%; 25 ml; 0.5 equiv.). The resulting mixture was stirred for 30 minutes at 0° C. Conc. sulfuric acid (75 ml; 1.5 equiv.) was added at room temperature, over a period of 20 minutes, to 4-methylbenzoic acid (50 g; 1 equiv.). The resulting suspension was cooled to 0° C., and the nitrating acid was added thereto over a period of 45 minutes. The resulting reaction mixture was stirred for 1 hour at 10-20° C. When the conversion was complete, the reaction mixture was poured onto ice-water and the resulting white solid was filtered out and dried. 4-Methyl-3-nitrobenzoic acid (66.5 g; 82.7%) was obtained in the form of a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-nitrobenzoic acid
Reactant of Route 2
4-Methyl-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-3-nitrobenzoic acid
Reactant of Route 4
4-Methyl-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Methyl-3-nitrobenzoic acid

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